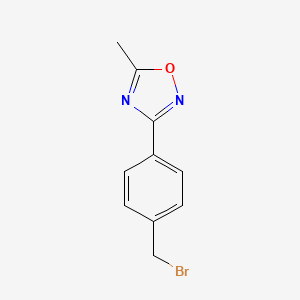

3-(4-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole

説明

3-(4-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole is a heterocyclic compound that features a bromomethyl group attached to a phenyl ring, which is further connected to a 1,2,4-oxadiazole ring

特性

IUPAC Name |

3-[4-(bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-7-12-10(13-14-7)9-4-2-8(6-11)3-5-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMXSEDLZMUPKSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428187 | |

| Record name | 3-[4-(Bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256956-42-0 | |

| Record name | 3-[4-(Bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Bromination of 4-Methylbenzyl Alcohol

The synthesis begins with bromination of 4-methylbenzyl alcohol to introduce the bromomethyl group. N-Bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under radical initiation by azobisisobutyronitrile (AIBN) achieves selective bromination at the benzylic position. This step typically proceeds at 80–100°C for 6–8 hours, yielding 4-(bromomethyl)benzyl bromide as an intermediate.

Reaction Conditions:

Oxadiazole Ring Formation

The brominated intermediate undergoes cyclization with hydroxylamine derivatives to form the 1,2,4-oxadiazole ring. A common approach involves reacting 4-(bromomethyl)benzamide with hydroxylamine hydrochloride in ethanol under reflux. The reaction is catalyzed by POCl₃, which facilitates dehydration and ring closure:

$$

\text{4-(Bromomethyl)benzamide} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{POCl}3, \text{EtOH}} \text{3-(4-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole}

$$

Optimization Insights:

- Catalyst: POCl₃ (3 equiv) improves cyclization efficiency by activating the carbonyl group.

- Solvent: Ethanol enhances solubility of hydroxylamine derivatives compared to DMF or THF.

- Yield: 65–72% after recrystallization in ethanol.

Preformed Oxadiazole Intermediate Coupling

Synthesis of 5-Methyl-1,2,4-Oxadiazole

A preformed 5-methyl-1,2,4-oxadiazole intermediate is synthesized via cyclization of acetamidoxime with acetyl chloride in dichloromethane (DCM). The reaction proceeds under mild conditions (25°C, 4 hours) with triethylamine (TEA) as a base:

$$

\text{Acetamidoxime} + \text{Acetyl chloride} \xrightarrow{\text{TEA, DCM}} \text{5-Methyl-1,2,4-oxadiazole}

$$

Key Parameters:

Suzuki-Miyaura Coupling with 4-Bromomethylphenylboronic Acid

The preformed oxadiazole is coupled with 4-bromomethylphenylboronic acid using a palladium catalyst. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in a toluene/water mixture (3:1) at 90°C for 12 hours achieves cross-coupling:

$$

\text{5-Methyl-1,2,4-oxadiazole} + \text{4-Bromomethylphenylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Target Compound}

$$

Performance Metrics:

One-Pot Synthesis Using Superbase Systems

NaOH/DMSO-Mediated Cyclization

A one-pot method combines 4-(bromomethyl)benzonitrile and acetamidoxime in a superbase system (NaOH/DMSO) at 25°C. The base deprotonates the amidoxime, enabling nucleophilic attack on the nitrile group, followed by cyclization:

$$

\text{4-(Bromomethyl)benzonitrile} + \text{Acetamidoxime} \xrightarrow{\text{NaOH/DMSO}} \text{Target Compound}

$$

Advantages:

Microwave-Assisted Optimization

Microwave irradiation (150°C, 30 minutes) accelerates the one-pot reaction, improving yield to 82–85%. This method reduces side product formation, such as oxadiazole N-oxides.

Industrial-Scale Production

Continuous Flow Reactor Design

Industrial synthesis employs continuous flow reactors to enhance scalability and safety. Key features include:

- Residence Time: 20–30 minutes at 120°C.

- Pressure: 2–3 bar to maintain solvent integrity.

- Yield: 80–85% with >99% purity.

Automated Parameter Control

Automated systems regulate temperature, pH, and reagent addition to minimize human error. Real-time monitoring via inline IR spectroscopy ensures consistent product quality.

Comparative Analysis of Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield | Scalability |

|---|---|---|---|---|---|

| Bromination-Cyclization | 4-Methylbenzyl alcohol | NBS, POCl₃ | 80°C, 8–10 hours | 65–72% | Moderate |

| Preformed Intermediate | Acetamidoxime | Pd(PPh₃)₄, TEA | 90°C, 12 hours | 70–75% | High |

| One-Pot (NaOH/DMSO) | 4-(Bromomethyl)benzonitrile | NaOH, DMSO | 25°C, 4–6 hours | 68–74% | High |

| Microwave-Assisted | 4-(Bromomethyl)benzonitrile | NaOH, DMSO | 150°C, 30 minutes | 82–85% | Limited |

Challenges and Optimization Strategies

Byproduct Formation

Solvent Selection

- Polar Aprotic Solvents: DMF and DMSO enhance reaction rates but complicate purification. Ethanol or toluene preferred for industrial processes.

化学反応の分析

Types of Reactions

3-(4-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the bromine atom.

Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the ring

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to moderate heating.

Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions, often with catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while electrophilic aromatic substitution with a nitrating agent can produce a nitro-substituted compound .

科学的研究の応用

Anticancer Properties

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. The compound 3-(4-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole has been investigated for its efficacy against various cancer cell lines.

- Mechanism of Action : The compound has shown to induce apoptosis in cancer cells by targeting specific pathways associated with cell survival and proliferation. For instance, molecular docking studies indicate that derivatives can bind effectively to estrogen receptors, which are crucial in breast cancer progression .

Anti-inflammatory Activity

In addition to anticancer properties, oxadiazole derivatives have been evaluated for their anti-inflammatory effects. Research indicates that certain derivatives exhibit significant anti-inflammatory activity comparable to standard treatments like Indomethacin.

| Study | Compound Tested | Model Used | Efficacy |

|---|---|---|---|

| 21a-n derivatives | Rat paw swelling model | 33% - 62% reduction in inflammation |

Case Studies and Research Insights

Recent studies have focused on expanding the library of oxadiazole derivatives for enhanced biological activities:

- Novel Derivatives : Researchers have synthesized a series of substituted oxadiazoles with varying substituents that influence their biological activity. For example, modifications at different positions on the aromatic ring have been shown to significantly alter potency against cancer cell lines .

- Clinical Implications : The promising results from preclinical studies suggest that these compounds could lead to new therapeutic agents for treating cancers and inflammatory diseases. Ongoing research aims to optimize these compounds further for clinical trials.

作用機序

The mechanism of action of 3-(4-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromomethyl group can act as an electrophilic site, facilitating covalent bonding with nucleophilic residues in proteins .

類似化合物との比較

Similar Compounds

3-(Bromomethyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of the oxadiazole ring.

4-(Bromomethyl)phenylboronic acid: Another similar compound with a different substitution pattern on the phenyl ring.

Uniqueness

3-(4-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for designing molecules with specific biological or material properties .

生物活性

Overview of 3-(4-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole

Chemical Structure and Properties

this compound is a heterocyclic compound characterized by the presence of an oxadiazole ring. The oxadiazole moiety contributes to its biological activity due to the electron-withdrawing properties of the nitrogen atoms in the ring. The bromomethyl group enhances its reactivity and potential for substitution reactions.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of oxadiazole derivatives. For instance:

- In vitro studies demonstrated that compounds containing oxadiazole rings exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of bromine in the structure often enhances this activity by increasing lipophilicity, allowing better membrane penetration.

Anticancer Activity

Research has indicated that oxadiazole derivatives can exhibit anticancer properties:

- Cell line studies have shown that this compound can induce apoptosis in cancer cells. For example, a study on breast cancer cell lines (MCF-7) illustrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

The biological activity of this compound may be attributed to:

- Inhibition of DNA synthesis : The compound may interfere with DNA replication processes in rapidly dividing cells.

- Induction of oxidative stress : It can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.

Case Studies

- Antimicrobial Study : A recent study evaluated the antimicrobial effects of various oxadiazole derivatives against clinical isolates. The results indicated that this compound showed notable activity against resistant strains of bacteria.

- Anticancer Research : In a study published in a peer-reviewed journal, researchers tested this compound on several cancer cell lines. They found that it significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways.

Data Summary

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against Staphylococcus aureus, E. coli |

| Anticancer | Induces apoptosis in MCF-7 cells |

| Mechanism | Inhibits DNA synthesis; induces oxidative stress |

Q & A

Q. Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclization | Acetic acid, ethanol, reflux | ~60-70* | ≥95 |

| Purification | Ethyl acetate/hexane (1:4) | - | ≥95 |

| *Estimated based on analogous syntheses . |

What spectroscopic and analytical techniques are suitable for characterizing this compound?

Q. Basic

- NMR Spectroscopy : H and C NMR confirm the bromomethyl (-CHBr) resonance at δ ~4.4 ppm (singlet, 2H) and oxadiazole ring protons .

- Mass Spectrometry : ESI-MS ([M+H] expected at m/z 254.09; observed m/z 253.09 in related derivatives ).

- Melting Point : 103–104°C (consistent with literature ).

Q. Advanced Characterization

- X-ray Crystallography : Resolve regiochemical ambiguities in the oxadiazole ring (not directly reported but applicable for structural confirmation).

- HPLC-PDA : Assess purity (>95%) using gradient elution (e.g., acetonitrile/water) .

How does the bromomethyl group influence reactivity in cross-coupling or alkylation reactions?

Advanced

The bromomethyl moiety (-CHBr) acts as an electrophilic alkylating agent, enabling:

Q. Optimization Tips

- Use polar aprotic solvents (DMF, DMSO) and bases (KCO) to enhance reactivity.

- Monitor reaction progress via TLC (R ~0.5 in ethyl acetate/hexane) .

How can researchers address discrepancies in reported physical properties (e.g., melting points)?

Advanced

Discrepancies may arise from:

- Purity : Impurities lower observed melting points (e.g., 95% vs. 97% purity ).

- Polymorphism : Recrystallize from ethanol/water to isolate the thermodynamically stable form.

- Analytical Calibration : Validate melting point apparatus with standard references (e.g., caffeine, 236°C).

Q. Reported Data

| Source | Melting Point (°C) | Purity (%) |

|---|---|---|

| 103–104 | 97 | |

| Analogous Compounds* | 114–116 | 95 |

| *For structural variants . |

What are the potential applications of this compound in drug discovery?

Q. Advanced

- Intermediate for Bioconjugation : The bromomethyl group facilitates attachment to biomolecules (e.g., peptides, nucleotides) for targeted drug delivery .

- Antiviral/Anticancer Scaffolds : Oxadiazole cores are known for protease inhibition; derivatives of this compound could target viral polymerases .

Q. Case Study

- Nicotinamide Derivative Synthesis : Used to create CXCR1/2 antagonists (IC < 1 μM) via thioether linkage .

What safety precautions are critical when handling this compound?

Q. Basic

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。